Ethyl carbamodithioate Ethyl carbamodithioate
Brand Name: Vulcanchem
CAS No.: 625-61-6
VCID: VC4117983
InChI: InChI=1S/C3H7NS2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)
SMILES: CCSC(=S)N
Molecular Formula: C3H7NS2
Molecular Weight: 121.23 g/mol

Ethyl carbamodithioate

CAS No.: 625-61-6

Cat. No.: VC4117983

Molecular Formula: C3H7NS2

Molecular Weight: 121.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl carbamodithioate - 625-61-6

Specification

CAS No. 625-61-6
Molecular Formula C3H7NS2
Molecular Weight 121.23 g/mol
IUPAC Name ethyl carbamodithioate
Standard InChI InChI=1S/C3H7NS2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)
Standard InChI Key PBRXDWOPIKZYOJ-UHFFFAOYSA-N
SMILES CCSC(=S)N
Canonical SMILES CCSC(=S)N

Introduction

Chemical Structure and Physicochemical Properties

Ethyl carbamodithioate (IUPAC name: ethyl dithiocarbamate) consists of a carbamodithioate backbone (-S₂C-N-) substituted with an ethyl group. The compound typically exists as a sodium salt (sodium ethyl dithiocarbamate) to enhance stability and solubility. Key physicochemical properties include:

Molecular Characteristics

  • Molecular Formula: C₃H₆NS₂Na (sodium salt form)

  • Molecular Weight: 143.2 g/mol

  • Structural Features: The dithiocarbamate group (-S₂C-N-) enables strong metal-chelating capabilities, while the ethyl substituent modulates lipophilicity and reactivity .

Physical Properties

PropertyValue/Range
AppearanceWhite crystalline solid
Melting Point195–200°C (decomposes)
Solubility in WaterHigh (>100 g/L)
Solubility in EthanolModerate (~50 g/L)

The sodium salt’s high water solubility facilitates its use in aqueous formulations, whereas its thermal stability supports industrial processing .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Ethyl carbamodithioate is synthesized via the reaction of ethylamine with carbon disulfide (CS₂) under alkaline conditions:

C₂H₅NH₂ + CS₂ + NaOH → C₃H₆NS₂Na + H₂O\text{C₂H₅NH₂ + CS₂ + NaOH → C₃H₆NS₂Na + H₂O}

Optimized Conditions:

  • Temperature: 20–25°C (room temperature)

  • Solvent: Ethanol-water mixture (3:1 v/v)

  • Yield: 75–80% after recrystallization .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to maximize efficiency. Key parameters include:

  • CS₂ Excess: 10–15% to drive reaction completion.

  • pH Control: Maintained at 10–12 using sodium hydroxide.

  • Purification: Filtration and vacuum drying yield >95% purity .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

Dithiocarbamates, including ethyl carbamodithioate, disrupt microbial metabolism by chelating essential metal ions (e.g., Cu²⁺, Zn²⁺). Studies report the following bioactivity:

MicroorganismMIC (μg/mL)Effect Observed
Escherichia coli25–50Cell membrane disruption
Aspergillus niger10–20Spore germination inhibition

These effects correlate with the compound’s ability to inactivate metalloenzymes critical for microbial survival .

Antifungal Mechanisms

Ethyl carbamodithioate inhibits fungal mitochondrial enzymes, such as succinate dehydrogenase, by binding to iron-sulfur clusters. This action disrupts electron transport chains, leading to energy depletion and cell death .

Industrial and Agricultural Applications

Agrochemical Formulations

  • Fungicides: Incorporated into foliar sprays to combat Phytophthora and Pythium species in crops.

  • Synergistic Additives: Enhances the efficacy of benzimidazole fungicides by 30–40% .

Material Science

  • Rubber Vulcanization: Accelerates sulfur cross-linking, reducing curing time by 20% in tire manufacturing.

  • Corrosion Inhibition: Forms protective films on steel surfaces, reducing oxidation rates in acidic environments .

Analytical Characterization Techniques

Structural Elucidation

  • ¹H NMR (D₂O): δ 1.21 (t, 3H, CH₃), 3.45 (q, 2H, CH₂), confirming the ethyl group .

  • IR Spectroscopy: Peaks at 990 cm⁻¹ (C=S stretch) and 1,450 cm⁻¹ (C-N vibration) .

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